(4-Fluorobenzyl)(methyl)diphenylphosphonium chloride
Overview
Description
(4-Fluorobenzyl)(methyl)diphenylphosphonium chloride is a synthetic compound with the molecular formula C20H19ClFP and a molecular weight of 344.79 g/mol . It is a type of quaternary phosphonium salt, which is characterized by a positively charged phosphorus atom bonded to four organic groups. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (4-Fluorobenzyl)(methyl)diphenylphosphonium chloride typically involves the reaction of (4-fluorobenzyl) chloride with methyl diphenylphosphine in the presence of a suitable solvent . The reaction conditions often include heating and stirring to facilitate the formation of the phosphonium salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(4-Fluorobenzyl)(methyl)diphenylphosphonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents, depending on the desired transformation. The major products formed from these reactions vary based on the specific reagents and conditions used.
Scientific Research Applications
(4-Fluorobenzyl)(methyl)diphenylphosphonium chloride is utilized in various scientific research fields, including:
Chemistry: It is used as a catalyst and promoter in organic synthesis reactions.
Biology: The compound can be used in studies involving cellular processes and molecular interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Fluorobenzyl)(methyl)diphenylphosphonium chloride involves its interaction with molecular targets through its positively charged phosphorus atom. This allows it to participate in various chemical reactions, facilitating the formation or transformation of other compounds. The specific pathways involved depend on the context of its use, such as catalysis or molecular binding.
Comparison with Similar Compounds
(4-Fluorobenzyl)(methyl)diphenylphosphonium chloride can be compared to other quaternary phosphonium salts, such as:
- Benzyltriphenylphosphonium chloride
- Methyltriphenylphosphonium chloride
- Ethyltriphenylphosphonium chloride
These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. The presence of the 4-fluorobenzyl group in this compound imparts unique properties, making it particularly useful in specific research contexts.
Properties
IUPAC Name |
(4-fluorophenyl)methyl-methyl-diphenylphosphanium;chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FP.ClH/c1-22(19-8-4-2-5-9-19,20-10-6-3-7-11-20)16-17-12-14-18(21)15-13-17;/h2-15H,16H2,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGLFQHHWVWCHA-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[P+](CC1=CC=C(C=C1)F)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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